7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride
Description
Properties
IUPAC Name |
7-hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c11-7-3-6-4-9-1-2-10(6)5-8(7)12;;/h3,5,9,12H,1-2,4H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGQQEDSJNMUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C(=O)C=C2CN1)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418667-90-8 | |
| Record name | 7-hydroxy-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-8-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one typically involves multiple steps:
Cyclization: The initial step often involves the cyclization of a pyrrole ring with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The next step includes the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones.
Intramolecular Cyclization: Finally, intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), yields the desired pyrido[1,2-a]pyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydropyrido[1,2-a]pyrazine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully reduced tetrahydropyrido[1,2-a]pyrazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound is part of a broader class of tetrahydropyrido-pyrazinones, differing in substituents and functional groups (Table 1).
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Positional Isomerism: The compound T629064 () shares the tetrahydropyrido-pyrazinone core but places the ketone at position 6 instead of 7.
- Protecting Groups : Analogs like 14a and 14b use benzyl or methoxybenzyl groups at position 7 to facilitate synthesis, later removed to yield the bioactive 7-hydroxy form.
- Functional Group Additions : The 2-sulfonyl derivative () introduces a bulky substituent, likely improving enzyme binding through hydrophobic interactions.
Key Observations :
- Reduction Steps : NaBH4 is critical for converting dihydropyridines to tetrahydropyridines (e.g., 13a → 14a).
- Acid Sensitivity : The dihydrochloride form is generated via HCl treatment under heating, ensuring deprotection and salt formation.
- Divergent Functionalization : Sulfonylation and alkylation (e.g., 2-chloro-4-fluorobenzyl in ) demonstrate modularity in introducing substituents.
Physicochemical and Pharmacological Properties
Solubility and Stability:
Comparison with Non-Congeners
- Tetrahydropyrido[1,2-a]indole Derivatives (): Synthesized via light-induced difluoromethylation, these compounds feature CF2H groups and distinct ring systems, targeting different biological pathways.
Biological Activity
7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one; dihydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 162.19 g/mol. It features a hydroxyl group at the 7-position and a tetrahydropyrido structure that contributes to its biological properties.
Research indicates that this compound exhibits significant inhibitory activity against the catechol O-methyltransferase (COMT), an enzyme implicated in the metabolism of catecholamines. Inhibiting COMT can enhance the availability of neurotransmitters in the brain, making this compound potentially useful in treating neurodegenerative diseases such as Parkinson's disease (PD) .
Key Findings:
- Inhibition of COMT: The compound demonstrated a 40-fold increase in brain exposure compared to other synthesized compounds, suggesting enhanced central nervous system (CNS) penetration .
- Molecular Dynamics: Studies using molecular dynamics simulations revealed that the compound disrupts the secondary structure of the COMT protein, enhancing its inhibitory capacity .
1. Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in models of Parkinson's disease. Its ability to inhibit COMT may lead to increased levels of dopamine in the brain, which is crucial for managing PD symptoms.
2. Antiviral Activity
Recent studies have identified derivatives of this compound as potential inhibitors of SARS-CoV-2 main protease (Mpro), which plays a critical role in viral replication. One derivative exhibited an IC50 value of 4.0 μM against Mpro . This suggests potential applications in treating COVID-19.
Case Study 1: Parkinson's Disease
In a study examining various bicyclic hydroxypyridones, the compound was shown to significantly inhibit COMT activity compared to standard treatments like tolcapone. The free binding energy analysis indicated a strong affinity for the COMT active site, suggesting a promising avenue for PD treatment .
Case Study 2: SARS-CoV-2 Inhibition
A series of derivatives were screened for their ability to inhibit SARS-CoV-2 Mpro. Compound M56-S2 showed promising results with an IC50 value indicating effective inhibition, highlighting the potential for developing antiviral therapies based on this chemical scaffold .
Data Summary
Q & A
Q. Advanced
- Lyophilization : Converts the hydrochloride salt into a stable lyophilized powder (tested via accelerated stability studies at 40°C/75% RH) .
- Excipient screening : Co-formulation with cyclodextrins prevents hygroscopic degradation .
How can researchers resolve ambiguities in the compound’s metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
